molecular formula C10H10ClN3O B2649677 [1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol CAS No. 1239789-22-0

[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B2649677
CAS No.: 1239789-22-0
M. Wt: 223.66
InChI Key: JMYKCTGZPVOOLN-UHFFFAOYSA-N
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Description

This compound is an organic molecule that includes a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a methanol group and a 4-chlorophenyl group. The presence of the chlorine atom suggests that this compound might have interesting reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a process known as azide-alkyne Huisgen cycloaddition, a type of click chemistry .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a 1,2,3-triazole ring, a methanol group, and a 4-chlorophenyl group. The exact arrangement of these groups within the molecule would need to be confirmed through techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring and the chlorine atom. The triazole ring might participate in various reactions, especially if catalyzed by certain metals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanol group might make it somewhat soluble in water .

Scientific Research Applications

Synthesis and Crystal Structure

The compound has been utilized in the synthesis and crystal structure analysis of various derivatives. For instance, in a study by Dong and Huo (2009), bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was synthesized and characterized using NMR, IR, MS spectra, and X-ray diffraction crystallography, highlighting its potential in crystallography research (Dong & Huo, 2009).

Chemical Synthesis and Structural Characterization

In chemical synthesis, this compound is integral in forming structurally diverse molecules. Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized isostructural compounds using a derivative of this compound, demonstrating its role in facilitating diverse chemical syntheses (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Biochemical Applications

Bekircan, Ülker, and Menteşe (2015) explored its derivatives in biochemical applications, particularly in inhibiting lipase and α-glucosidase, indicating its relevance in biochemical and medicinal research (Bekircan, Ülker, & Menteşe, 2015).

Photophysical Properties

The compound's derivatives have been studied for their photophysical properties. Singh, Sindhu, and Khurana (2015) investigated the absorbance, fluorescence spectra, and quantum yield of novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety, derived from this compound, suggesting its utility in photophysical studies (Singh, Sindhu, & Khurana, 2015).

Corrosion Inhibition Studies

Ma, Qi, He, Tang, and Lu (2017) researched its derivatives as corrosion inhibitors for mild steel in acidic medium. Their findings indicate the compound's potential in corrosion inhibition and material science (Ma, Qi, He, Tang, & Lu, 2017).

Mechanism of Action

Without specific studies, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the nature of any products formed when it reacts or breaks down .

Future Directions

The study and application of triazole-containing compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic chemistry .

Properties

IUPAC Name

[1-(4-chlorophenyl)-5-methyltriazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-7-10(6-15)12-13-14(7)9-4-2-8(11)3-5-9/h2-5,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYKCTGZPVOOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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